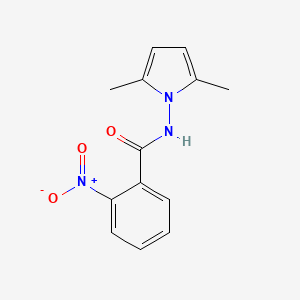
N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide (DPN) is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DPN belongs to the class of pyrrole-based compounds and has been studied for its biological activities, including anticancer, anti-inflammatory, and antioxidant properties.
Mecanismo De Acción
The mechanism of action of N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide is not fully understood. However, studies have shown that N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide can inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), which are involved in inflammation and cancer development. N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide can reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide has also been shown to reduce the growth and proliferation of cancer cells. Moreover, N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide has been found to have antioxidant properties, which can protect cells from oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide in lab experiments is its relatively simple synthesis method. N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide is also stable and can be easily stored for future use. However, one limitation of using N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide. One potential area of research is the development of N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide as a therapeutic agent for the treatment of cancer and inflammatory diseases. Moreover, further studies are needed to understand the mechanism of action of N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide and its effects on various biological pathways. Additionally, the development of more efficient synthesis methods for N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide could lead to its wider use in research and potential therapeutic applications.
Métodos De Síntesis
N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide can be synthesized by the reaction of 2-nitrobenzoyl chloride with 2,5-dimethylpyrrole in the presence of a base. The reaction results in the formation of N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide has been studied extensively for its potential as a therapeutic agent. Studies have shown that N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide has anticancer properties and can induce apoptosis in cancer cells. N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide has also been shown to have anti-inflammatory properties, which make it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Moreover, N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzamide has been found to be a potent antioxidant, which can protect cells from oxidative stress.
Propiedades
IUPAC Name |
N-(2,5-dimethylpyrrol-1-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-9-7-8-10(2)15(9)14-13(17)11-5-3-4-6-12(11)16(18)19/h3-8H,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCXSRSYFDZPFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1NC(=O)C2=CC=CC=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5701661.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5701667.png)
![N-[4-(acetylamino)phenyl]-3-cyclohexylpropanamide](/img/structure/B5701681.png)


![N-(4-{[(2,4-dihydroxy-6-methyl-5-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5701698.png)

![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(4-propylphenoxy)acetamide](/img/structure/B5701723.png)
![methyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5701731.png)
![N-[2-(3-chlorophenyl)ethyl]-2-methyl-3-furamide](/img/structure/B5701736.png)
![2-amino-6-[(4-chlorobenzyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5701749.png)
![4-{[3-(acetylamino)-4-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5701752.png)

![2-methyl-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B5701760.png)